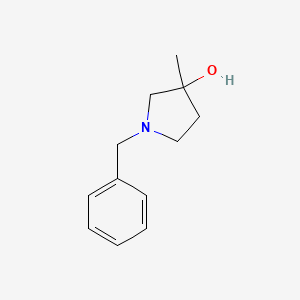

1-Benzyl-3-methylpyrrolidin-3-OL

概要

説明

1-Benzyl-3-methylpyrrolidin-3-OL is a compound of interest in various fields of chemistry and pharmacology due to its potential as a drug precursor and its role in the synthesis of complex molecules. The compound has been the subject of several studies, which have explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 1-Benzyl-3-methylpyrrolidin-3-OL has been approached from different angles. A notable method involves starting from the naturally occurring alkaloid (−)-vasicine, which is a major component of the plant Adhatoda vasica. This approach yielded the compound in 84% overall yield, demonstrating a scalable and efficient pathway for its production . Other studies have focused on the synthesis of related compounds, such as 1-Benzyl-3-hydroxypyrrolidine-2,5-dione, which was synthesized via a melting reaction of the salt formed by L-malic acid and benzylamine, indicating the versatility of benzylamine derivatives in synthesis .

Molecular Structure Analysis

Computational studies have been conducted to understand the structure-directing effects of benzylpyrrolidine and its derivatives. These studies are crucial for the synthesis of microporous materials like aluminophosphate AlPO-5. It was found that the molecular packing density inside the channel system of the microporous materials is an important factor for the synthesis, with benzylpyrrolidine being a good template for directing the synthesis .

Chemical Reactions Analysis

1-Benzyl-3-methylpyrrolidin-3-OL and its derivatives are versatile intermediates in various chemical reactions. For instance, 1-Benzyl-1-methylpyrrolidinium has been used as a structure-directing agent in the synthesis of zeolitic phases, demonstrating the influence of benzylpyrrolidine derivatives in crystallization processes . Additionally, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) has been catalyzed by related compounds, showcasing the utility of benzyl derivatives in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-methylpyrrolidin-3-OL are closely related to its structure and reactivity. While specific studies on the physical properties of this compound were not provided, related research indicates that small modifications to the benzylpyrrolidine structure can significantly affect the properties and reactivity of the compound. For example, the presence of Na+ as a co-structure directing agent alongside 1-Benzyl-1-methylpyrrolidinium significantly modified the chemistry of the gel in zeolite synthesis .

科学的研究の応用

PARP Inhibitor Development for Cancer Treatment

The discovery of potent Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment has involved compounds structurally related to 1-Benzyl-3-methylpyrrolidin-3-ol. These inhibitors, such as ABT-888, demonstrate excellent PARP enzyme potency and cellular potency, indicating their potential in human clinical trials for cancer therapy (Penning et al., 2009).

Synthetic Methodology and Drug Precursors

A novel protocol involving ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines leads to the synthesis of 3-amino-2-methylpyrrolidines, showcasing a new formal synthesis route for antipsychotic compounds such as emonapride. This highlights the versatility of related structures in synthesizing complex amines (D’hooghe et al., 2009).

Polymer Science

In the field of polymer science, the free radical polymerization of N-Benzyl-3-methylenepyrrolidin-2-one has been explored to create isotactic polymers, offering insights into the microstructural configurations of synthesized polymers and their thermal properties (Neuhaus & Ritter, 2015).

Natural Product Derivation

The compound has also been derived from natural sources, such as the alkaloid (−)-vasicine from the plant Adhatoda vasica, leading to optically active forms of 1-benzylpyrrolidin-3-ol. This process underlines the importance of natural products as starting points for the synthesis of drug precursors (Aga et al., 2013).

Catalysis and Oxidation Processes

The use of 1-Benzyl-3-methylpyrrolidin-3-ol related structures in catalysis has been demonstrated in the oxidation of alcohols using nanoparticle catalysts in aqueous solutions. This research contributes to the development of mild and environmentally friendly oxidation processes (Hou et al., 2008).

Safety and Hazards

特性

IUPAC Name |

1-benzyl-3-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(14)7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWHTEXLCLEUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595291 | |

| Record name | 1-Benzyl-3-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-methylpyrrolidin-3-OL | |

CAS RN |

96567-93-0 | |

| Record name | 1-Benzyl-3-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

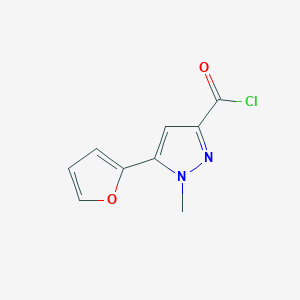

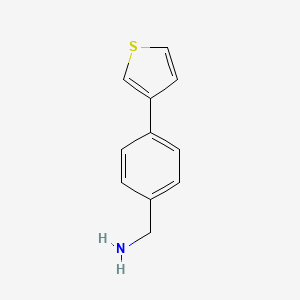

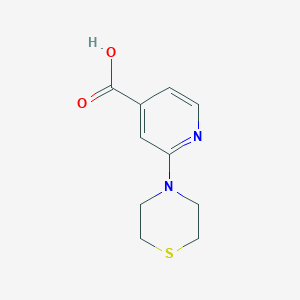

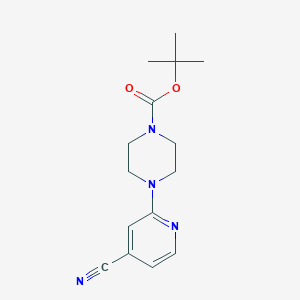

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

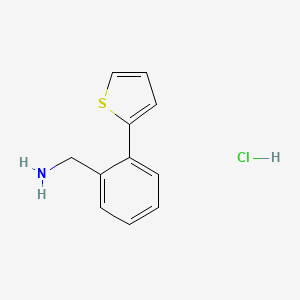

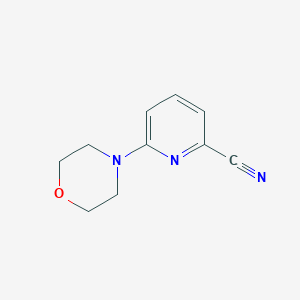

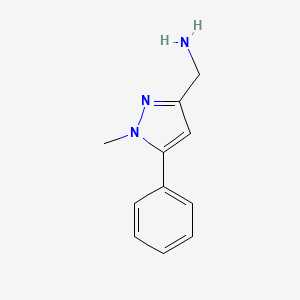

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Furyl)phenyl]methylamine](/img/structure/B1342224.png)

![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)

![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)

![[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol](/img/structure/B1342230.png)

![[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B1342231.png)

![Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1342247.png)